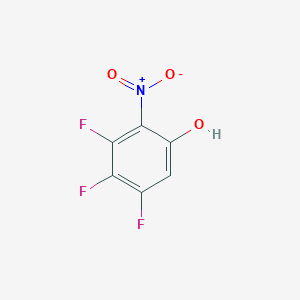

3,4,5-Trifluoro-2-nitrophenol

描述

属性

IUPAC Name |

3,4,5-trifluoro-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTXIKPOLVNCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707365 | |

| Record name | 3,4,5-Trifluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923033-24-3 | |

| Record name | 3,4,5-Trifluoro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-nitrophenol typically involves the nitration of 3,4,5-trifluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the nitration process.

化学反应分析

Types of Reactions

3,4,5-Trifluoro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products

Reduction: 3,4,5-Trifluoro-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: 3,4,5-Trifluoro-2-benzoquinone.

科学研究应用

Toxicological Applications

1.1 Lampricide in Aquatic Environments

TFM is primarily known for its use as a lampricide to control invasive sea lamprey populations (Petromyzon marinus) in the Great Lakes. The compound has shown effectiveness in reducing lamprey populations by disrupting their reproductive cycle. Studies indicate that TFM affects ATP production in lampreys, leading to energy depletion and subsequent mortality .

A notable study published in Aquatic Toxicology examined the mechanism of TFM toxicity, revealing that it impairs ATP supply to match cellular demand, which is critical for the survival of lamprey larvae . The compound's efficacy and environmental impact have been documented extensively, making it a key tool in managing invasive species.

1.2 Residue Studies

Research has also focused on the residues of TFM in fish tissues post-treatment. A study analyzed the concentration and persistence of TFM and its metabolite, TFM glucuronide, in rainbow trout muscle tissue following exposure to TFM . The findings suggest that while TFM is effective as a lampricide, its residues can be monitored to assess environmental safety and compliance with regulations.

Environmental Applications

2.1 Contaminant Monitoring

TFM is classified among nitrophenols that are often found at hazardous waste sites. Its detection is crucial for monitoring environmental contamination and assessing risks associated with industrial activities . The compound's presence in soil and water bodies has prompted investigations into its degradation pathways and environmental fate.

2.2 Biodegradation Studies

Studies on the biodegradation of nitrophenols, including TFM, have revealed insights into microbial interactions with these compounds. Research indicates that certain microorganisms can degrade nitrophenols under aerobic conditions, which is significant for bioremediation efforts aimed at cleaning contaminated sites .

Chemical Synthesis Applications

3.1 Synthesis of Pharmaceuticals and Agrochemicals

TFM serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances biological activity and stability in synthesized compounds . Research has documented its use in developing new pesticides and fungicides, highlighting its role in agricultural chemistry.

3.2 Research Reagent

As a reagent, TFM is utilized in organic synthesis to create complex molecules with specific functional groups. Its unique chemical properties allow chemists to explore novel pathways for synthesizing compounds used in diverse applications ranging from dyes to pharmaceuticals .

Case Studies

作用机制

The mechanism of action of 3,4,5-Trifluoro-2-nitrophenol involves its interaction with biological molecules, particularly enzymes. The nitro group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3,4,5-Trifluoro-2-nitrophenol with related nitrophenol derivatives, including data from the provided evidence and extrapolated trends:

Key Differences:

Acidity: Fluorine substitution significantly lowers the pKa of this compound compared to non-fluorinated nitrophenols. The electron-withdrawing effect of fluorine increases the stability of the deprotonated phenoxide ion, making it ~3–4 orders of magnitude more acidic than 4-nitrophenol .

Thermal Stability: The sodium salt of 4-nitrophenol (melting point >300°C) exhibits superior thermal stability due to ionic lattice interactions, whereas the fluorinated analog’s stability is influenced by fluorine’s electronegativity and steric effects .

Solubility: Fluorination reduces water solubility compared to parent nitrophenols but enhances solubility in organic solvents. Sodium salts (e.g., 4-nitrophenol sodium salt) show high aqueous solubility due to ionic dissociation .

Research Findings and Mechanistic Insights

Synthetic Utility: this compound is a precursor in synthesizing fluorinated aromatic amines, which are critical in drug discovery (e.g., kinase inhibitors). Fluorine atoms improve metabolic stability and bioavailability compared to non-fluorinated analogs.

Spectroscopic Behavior: The compound’s UV-Vis spectrum shows a redshift in absorption maxima (~400 nm) compared to 4-nitrophenol (~318 nm), attributed to fluorine’s inductive effects altering electron density .

Environmental Impact: Fluorinated nitrophenols exhibit lower biodegradability than non-fluorinated counterparts, raising concerns about environmental persistence. Remediation strategies often involve advanced oxidation processes (AOPs).

Limitations and Data Gaps

- Experimental Validation Required : Estimated properties (e.g., pKa, melting point) should be confirmed via empirical studies.

生物活性

3,4,5-Trifluoro-2-nitrophenol is a fluorinated phenolic compound with significant biological activity. Its properties make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential applications.

The molecular formula for this compound is . Its structure includes a nitro group and three fluorine atoms attached to a phenolic ring, contributing to its unique chemical behavior.

Toxicity Profile

Research indicates that this compound exhibits notable toxicity in aquatic organisms. For example:

- Acute Toxicity : In studies involving fish species like Salmo gairdneri (rainbow trout), exposure to high concentrations resulted in symptoms consistent with anoxia and respiratory distress due to mucus accumulation on gill surfaces .

- Human Health Assessment : In rat studies, the acute oral LD50 was reported at 141 mg/kg, classifying it as a moderate toxin (Toxicity Category II), while dermal exposure showed minimal toxicity (LD50 > 2000 mg/kg) and slight skin irritation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts:

- Bactericidal Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes .

- Synergistic Effects : Studies indicate that when combined with other compounds, such as triterpenoids or flavonoids, the antimicrobial efficacy can be enhanced significantly .

Table 1: Summary of Biological Activities

Case Study: Aquatic Toxicity

In a study by Applegate (1963), it was observed that exposure to this compound led to significant physiological changes in lampreys. The compound caused vasodilation and increased permeability of vascular endothelium. These findings suggest that the compound's effects are not solely due to chemical toxicity but may also involve physiological disruptions .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The presence of the nitro group is particularly significant as it can lead to the formation of nitrosamines under certain conditions, which are known for their mutagenic properties.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 3,4,5-Trifluoro-2-nitrophenol?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) can validate molecular weight, while high-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity. Thermal analysis (e.g., differential scanning calorimetry) determines melting points and stability, as seen in structurally similar fluoronitrophenols .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in amber vials at room temperature (RT) under inert gas (argon/nitrogen) to minimize photodegradation and oxidation. Solubility tests in polar aprotic solvents (e.g., DMSO, acetonitrile) are recommended for experimental preparation. Stability under varying pH and temperature should be monitored via periodic HPLC analysis .

Q. What are the primary toxicity concerns for nitrophenol derivatives like this compound?

- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT or LDH leakage) using human hepatocyte or renal cell lines. Acute toxicity can be assessed via OECD Guideline 423 in rodent models, focusing on neurotoxic and hematological effects. Reference existing nitrophenol toxicokinetic data to design dose-response studies .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform computational studies (DFT calculations) to map electron density and frontier molecular orbitals. Compare reaction kinetics with non-fluorinated analogs (e.g., 2-nitrophenol) in nitration or halogenation reactions. Use Hammett substituent constants (σₚ) to quantify electronic effects .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated nitrophenols?

- Methodological Answer : Conduct meta-analyses of existing studies (2000–2025) using PRISMA guidelines to identify confounding variables (e.g., purity, solvent carriers). Validate findings through interspecies toxicokinetic comparisons (rodent vs. zebrafish models) and biomarker discovery (e.g., nitrotyrosine adducts) .

Q. How can in vitro metabolic pathways of this compound be modeled to predict human hepatic clearance?

- Methodological Answer : Use human liver microsomes (HLMs) or HepG2 cells to study Phase I/II metabolism. LC-MS/MS identifies metabolites (e.g., glucuronides, nitro-reduced products). Compare results with CYP450 inhibition assays to assess enzyme-specific interactions. Cross-validate with in silico tools like SimCyp .

Data Gaps and Future Directions

- Toxicokinetic Biomarkers : No unique biomarkers exist for fluorinated nitrophenols. Prioritize metabolomic profiling (untargeted LC-MS) in exposure models to identify candidate markers .

- Supramolecular Applications : The trifluoro-nitro motif may enable hydrogen-bonded frameworks. Screen for cocrystal formation with pyridine derivatives via slurry crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。